![molecular formula C26H30N6O3 B2365683 2-butil-6-(2-(4-(2-metoxifenil)piperazin-1-il)-2-oxo-etil)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ona CAS No. 1030125-93-9](/img/structure/B2365683.png)
2-butil-6-(2-(4-(2-metoxifenil)piperazin-1-il)-2-oxo-etil)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C26H30N6O3 and its molecular weight is 474.565. The purity is usually 95%.
BenchChem offers high-quality 2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño y Síntesis: Los investigadores diseñaron y sintetizaron los compuestos híbridos de triazol-pirimidina. Estos compuestos se caracterizaron utilizando técnicas como espectrometría de masas, ^1H RMN, ^13C RMN y análisis de difracción de rayos X único .
Actividad Neuroprotectora: Entre los 14 compuestos sintetizados, seis (ZA2 a ZA6 y el intermedio S5) exhibieron una actividad neuroprotectora significativa. Redujeron la expresión de la chaperona del retículo endoplásmico (RE) BIP y el marcador de apoptosis caspasa-3 escindida en células neuronales humanas .
Propiedades Antineuroinflamatorias: Varios compuestos (ZA3-ZA5, ZB2-ZB6 y el intermedio S5) demostraron propiedades antineuroinflamatorias al inhibir la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α) en células de microglía humanas estimuladas con LPS .
Acoplamiento Molecular: Un estudio de acoplamiento molecular reveló interacciones favorables entre los compuestos principales y los residuos activos de las proteínas ATF4 y NF-kB, lo que sugiere su potencial como agentes neuroprotectores y antineuroinflamatorios .
Materiales Energéticos
Si bien no están directamente relacionados con la neuroprotección, la estructura del compuesto puede tener implicaciones para los materiales energéticos. Un estudio basado en la difracción de rayos X exploró la relación entre las interacciones débiles y la sensibilidad de los materiales energéticos. La estructura de anillo fusionado del compuesto podría ser relevante para los materiales energéticos de próxima generación .
Radioligando Agonista del Receptor 5-HT1A
Otra aplicación implica la síntesis de un compuesto relacionado, 2-(4-(4-(2-metoxifenil)piperazin-1-il)butil)-4-metil-1,2,4-triazina-3,5-(2H,4H)-diona. Este compuesto se evaluó como un radioligando agonista del receptor 5-HT1A en primates no humanos .
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” are the proteins ATF4 and NF-kB . These proteins play a crucial role in the regulation of neuroinflammation and neuroprotection .
Mode of Action
The compound “2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” interacts with its targets, ATF4 and NF-kB, through favorable interactions with their active residues . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound “2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The downstream effects include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The molecular and cellular effects of the action of “2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” include significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
2-butyl-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-3-4-13-23-27-25-19-9-5-6-10-20(19)31(26(34)32(25)28-23)18-24(33)30-16-14-29(15-17-30)21-11-7-8-12-22(21)35-2/h5-12H,3-4,13-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOTYSPGQFNKTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)
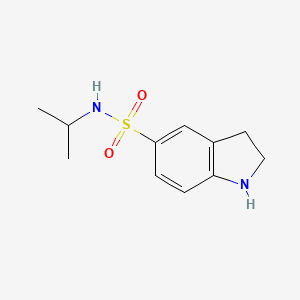

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2365607.png)
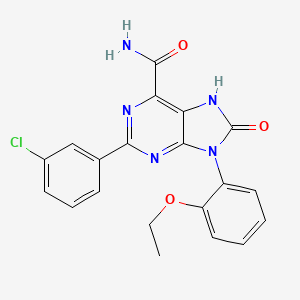
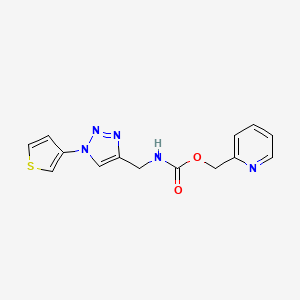
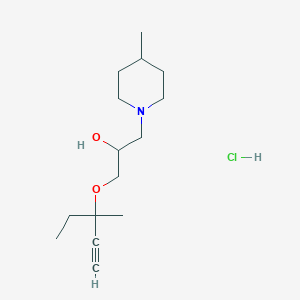
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)
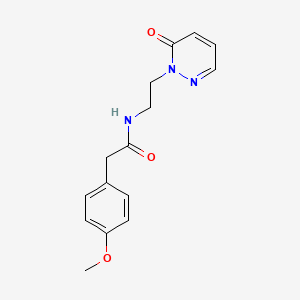
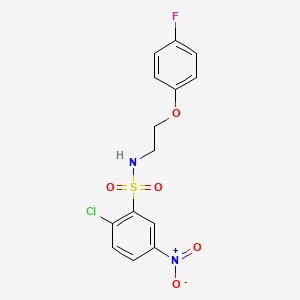
![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)
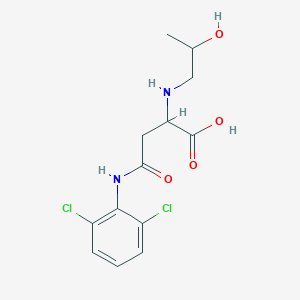
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)
